Activity Retention: Furanomycin vs. Structurally Modified Analogs
In a head-to-head comparative study of multiple synthetic furanomycin analogs, only the natural product (furanomycin) and its desmethyl derivative (norfuranomycin) exhibited any measurable antibacterial activity [1]. All other structural modifications—including carba analogs (carbon replacement for oxygen), hydrogenated derivatives, and positional methyl group variants—resulted in complete loss of activity [1].
| Evidence Dimension | Antibacterial activity (qualitative presence/absence) |
|---|---|
| Target Compound Data | Active (antibacterial activity retained) |
| Comparator Or Baseline | Synthesized analogs: carba analogs, hydrogenated derivatives, methyl-repositioned variants: Inactive |
| Quantified Difference | Active vs. completely inactive (binary distinction) |
| Conditions | Systematic SAR study synthesizing and evaluating multiple furanomycin analogs for antibacterial activity |
Why This Matters
Procurement of any analog other than the natural product or norfuranomycin carries a high risk of obtaining a biologically inactive compound, directly impacting experimental validity and resource allocation.
- [1] Kazmaier, U., et al. (2002). Straightforward syntheses of furanomycin derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry, 10(12), 3905-3913. View Source
